molecular formula C24H23N5O6S2 B2907322 (Z)-methyl 2-(2-((4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate CAS No. 1005968-31-9

(Z)-methyl 2-(2-((4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2907322
CAS No.: 1005968-31-9
M. Wt: 541.6
InChI Key: RFQVYZJSTNWBLM-PNHLSOANSA-N
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Description

The compound (Z)-methyl 2-(2-((4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate is a benzothiazole derivative characterized by:

  • A benzothiazole core substituted with a methoxy group at position 4.
  • A sulfamoylbenzoyl imino group at position 2, functionalized with two 2-cyanoethyl substituents.
  • A methyl acetate side chain at position 2.

Properties

IUPAC Name

methyl 2-[2-[4-[bis(2-cyanoethyl)sulfamoyl]benzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O6S2/c1-34-18-7-10-20-21(15-18)36-24(29(20)16-22(30)35-2)27-23(31)17-5-8-19(9-6-17)37(32,33)28(13-3-11-25)14-4-12-26/h5-10,15H,3-4,13-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFQVYZJSTNWBLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 2-(2-((4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate, with CAS number 868675-44-9, is a complex compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials based on various studies.

Chemical Structure and Properties

The molecular formula of this compound is C25H25N5O5S2C_{25}H_{25}N_{5}O_{5}S_{2}, with a molecular weight of 539.6 g/mol. Its structural complexity includes a benzothiazole moiety, which is known for diverse biological activities.

PropertyValue
Molecular FormulaC25H25N5O5S2
Molecular Weight539.6 g/mol
CAS Number868675-44-9

Antimicrobial Activity

Recent studies have indicated that compounds containing thiazole and benzothiazole structures exhibit significant antimicrobial properties. For instance, a study evaluated various thiazole derivatives and found that many displayed moderate to excellent antibacterial activity against a range of pathogens . The specific compound may share similar properties due to its structural components.

Case Study: Antimicrobial Screening

A systematic screening of related compounds showed that derivatives with sulfamoyl groups often enhance antimicrobial efficacy. In vitro tests revealed that certain benzothiazole derivatives had minimal inhibitory concentrations (MIC) as low as 50 µg/mL against several bacterial strains . This suggests that this compound could be a promising candidate for further antimicrobial research.

Anticancer Activity

The anticancer potential of compounds similar to this compound has also been explored. A study investigated the cytotoxic effects of related benzothiazole compounds against various cancer cell lines, including lung and prostate cancer cells. Results indicated significant cytotoxicity, with some compounds achieving IC50 values in the low micromolar range .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound ADAN-G5.0
Compound BA-4277.5
(Z)-methyl derivativeLCLC-103HTBD

Other Biological Activities

Beyond antimicrobial and anticancer properties, thiazole derivatives have shown promise in other therapeutic areas, including antifungal and antiprotozoal activities. For example, certain thiazole-based compounds have been reported to inhibit specific enzyme activities related to parasitic infections .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features and Modifications

The compound’s uniqueness lies in its sulfamoylbenzoyl imino group and methoxy-benzothiazole core. Below is a comparative analysis with structurally related compounds:

Table 1: Structural Comparison of Target Compound and Analogs
Compound Name / ID Core Structure Key Substituents Functional Groups Molecular Weight Notable Properties
Target Compound Benzothiazole 6-methoxy, 2-imino (sulfamoylbenzoyl), 3-methyl acetate Sulfamoyl, cyanoethyl, ester ~550–600* High polarity due to cyano and sulfamoyl groups
Ethyl 2-(6-bromo-2-((2-(methylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate Benzothiazole 6-bromo, 2-imino (methylsulfonylbenzoyl), 3-ethyl acetate Methylsulfonyl, ester 497.4 Increased lipophilicity (bromo substituent)
Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate Benzothiazole 2-indole, 3-ethyl cyanoacetate Cyano, ester ~350–400 Enhanced π-stacking (indole moiety)
Metsulfuron-methyl Triazine Sulfonylurea bridge, methyl benzoate Sulfonylurea, ester 381.4 Herbicidal activity (sulfonylurea class)

*Estimated based on formula C₂₄H₂₃N₅O₆S₂.

Key Observations:
  • Polarity and Solubility: The target compound’s N,N-bis(2-cyanoethyl)sulfamoyl group introduces significant polarity compared to the bromo and methylsulfonyl analogs . This may enhance aqueous solubility but reduce membrane permeability.
  • Bioactivity Potential: While the target compound lacks direct bioactivity data, analogs like the sulfonylurea herbicide metsulfuron-methyl and the indole-functionalized benzothiazole suggest that structural modifications at the 2-position (e.g., imino vs. indole) critically influence biological activity.
  • Synthetic Accessibility : The target compound’s synthesis likely requires specialized reagents (e.g., sulfamoylating agents), contrasting with simpler benzothiazole derivatives synthesized via one-pot reactions .

Functional Group Impact on Properties

  • Sulfamoyl vs.
  • Cyanoethyl vs. Halogen Substituents: The 2-cyanoethyl groups increase steric hindrance and electron-withdrawing effects compared to bromo substituents, which could alter reactivity in nucleophilic substitution reactions .
  • Ester Side Chains : The methyl acetate group in the target compound may hydrolyze more slowly than ethyl esters under physiological conditions, affecting metabolic stability .

Q & A

Basic Research Questions

Q. What are the key steps and optimization strategies for synthesizing this compound?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions:

  • Step 1 : Formation of the benzo[d]thiazole core via cyclization of aminothiophenol derivatives with carboxylic acids or their activated forms (e.g., acyl chlorides) .
  • Step 2 : Introduction of the sulfamoyl group using sulfonylation reagents (e.g., sulfamoyl chloride) under controlled pH and temperature to avoid side reactions .
  • Step 3 : Coupling the imino group via Schiff base formation between the benzoyl derivative and the thiazole amine, requiring anhydrous conditions and catalysts like acetic acid .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) are critical for isolating high-purity products .

Q. Which characterization techniques are essential for confirming its structure and purity?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify hydrogen environments (e.g., Z-configuration of the imino group) and carbon backbone .
  • IR Spectroscopy : Identification of functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm1^{-1}, ester C=O at ~1700 cm1^{-1}) .
  • HPLC-MS : To assess purity (>95%) and confirm molecular weight via electrospray ionization (ESI-MS) .

Q. How do the functional groups (sulfamoyl, methoxy, cyanoethyl) influence reactivity and stability?

  • Methodological Answer :

  • Sulfamoyl Group : Enhances hydrogen bonding with biological targets (e.g., enzyme active sites) and improves solubility in polar solvents .
  • Methoxy Group : Stabilizes the thiazole ring via electron-donating effects, reducing oxidation susceptibility .
  • Cyanoethyl Moieties : Introduce steric bulk, potentially affecting binding affinity; stability in acidic conditions requires evaluation via pH-dependent degradation studies .

Q. What experimental conditions are critical for maintaining compound stability during storage?

  • Methodological Answer :

  • Storage : -20°C under inert atmosphere (argon) to prevent hydrolysis of the ester and imino groups .
  • Solvent Compatibility : Avoid protic solvents (e.g., water, methanol) for long-term storage; use DMSO or DCM for stock solutions .

Q. How can preliminary biological activity be assessed in vitro?

  • Methodological Answer :

  • Antimicrobial Assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .
  • Enzyme Inhibition : Kinetic assays (e.g., fluorescence-based) targeting sulfonamide-sensitive enzymes like carbonic anhydrase or dihydrofolate reductase .

Advanced Research Questions

Q. What reaction mechanisms govern the formation of the Z-configuration around the imino bond?

  • Methodological Answer : The Z-configuration is kinetically favored due to steric hindrance between the bulky benzoyl group and thiazole ring during Schiff base formation. Reaction monitoring via 1^1H NMR (imino proton at δ 8.5–9.0 ppm) and DFT calculations can validate transition-state stabilization .

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved efficacy?

  • Methodological Answer :

  • Analog Synthesis : Replace methoxy with halogen (e.g., fluoro) to enhance lipophilicity and blood-brain barrier penetration .
  • Biological Testing : Compare IC50_{50} values in enzyme inhibition assays; correlate substituent electronic effects (Hammett plots) with activity .

Q. What computational approaches predict binding modes to biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with bacterial dihydrofolate reductase (PDB: 1DHF). Focus on sulfamoyl hydrogen bonds with Asp27 and hydrophobic contacts from the thiazole ring .
  • MD Simulations : Assess binding stability (100 ns simulations in GROMACS) to identify critical residues for hit optimization .

Q. How can low yields in the final coupling step be addressed?

  • Methodological Answer :

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) or organocatalysts (e.g., proline derivatives) to accelerate imine formation .
  • Reaction Solvent Optimization : Switch from THF to DMF to improve solubility of intermediates .

Q. What challenges arise in pharmacokinetic profiling, and how can they be mitigated?

  • Methodological Answer :

  • Metabolic Stability : Use liver microsome assays (human/rat) to identify cytochrome P450-mediated degradation; introduce methyl groups to block metabolic hotspots .
  • Bioavailability : Nanoformulation (e.g., liposomes) to enhance aqueous solubility of the hydrophobic core .

Q. How should contradictory data in biological activity across studies be resolved?

  • Methodological Answer :

  • Standardized Assays : Replicate studies using CLSI guidelines for antimicrobial testing to minimize variability .
  • Batch Analysis : Compare impurity profiles (HPLC) of active vs. inactive batches; trace activity loss to byproducts like hydrolyzed esters .

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